molecular formula C8H9F2NO3S B15311008 2-Difluoromethoxy-4-methylbenzenesulfonamide

2-Difluoromethoxy-4-methylbenzenesulfonamide

Cat. No.: B15311008
M. Wt: 237.23 g/mol
InChI Key: YGGPCXDZVCHNNM-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonamide formation. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)-4-methylphenol. This intermediate is then subjected to sulfonamide formation using sulfonyl chloride and a suitable amine under basic conditions .

Chemical Reactions Analysis

2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide, particularly its enhanced lipophilicity and metabolic stability due to the presence of the difluoromethoxy group.

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

2-(difluoromethoxy)-4-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-5-2-3-7(15(11,12)13)6(4-5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13)

InChI Key

YGGPCXDZVCHNNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)OC(F)F

Origin of Product

United States

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